1-Chloro-4-(1-iodoethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position relative to a vinyl group substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-iodoethenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and halogenation reactions. One common method involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(1-iodoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or hydroxides.
Oxidation and Reduction Reactions: The vinyl group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the vinyl group to an ethyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(1-iodoethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(1-iodoethenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-iodobenzene: Similar structure but lacks the vinyl group.
1-Chloro-4-ethylbenzene: Similar structure with an ethyl group instead of a vinyl group.
1-Bromo-4-(1-iodoethenyl)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-(1-iodoethenyl)benzene is unique due to the presence of both chlorine and iodine atoms along with a vinyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C8H6ClI |
---|---|
Molekulargewicht |
264.49 g/mol |
IUPAC-Name |
1-chloro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6ClI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
InChI-Schlüssel |
GAWXDWAIZJRELG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.